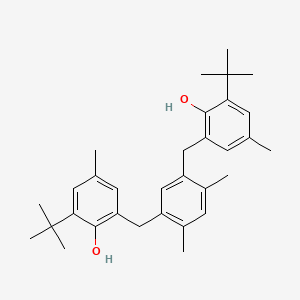
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is a synthetic compound used in various scientific research applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a phenylalaninamide backbone. This compound is often utilized in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyanoethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylalaninamide compounds .
Aplicaciones Científicas De Investigación
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the cyanoethyl group can participate in various transformations. The phenylalaninamide backbone allows for incorporation into peptides and proteins, facilitating studies on protein function and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)glycineamide
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)valineamide
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)leucineamide
Uniqueness
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.
Propiedades
Número CAS |
131085-22-8 |
|---|---|
Fórmula molecular |
C17H23N3O3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-cyanoethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)19-11-7-10-18)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,11-12H2,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
BITITUSYBXFCCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


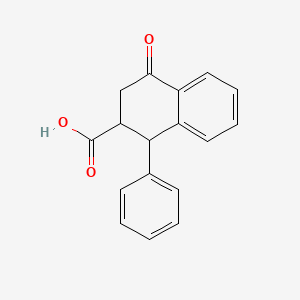
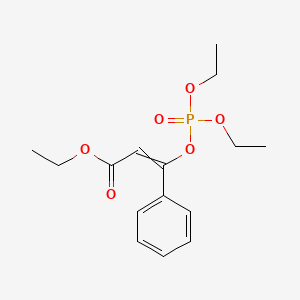
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

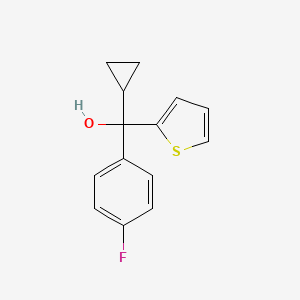
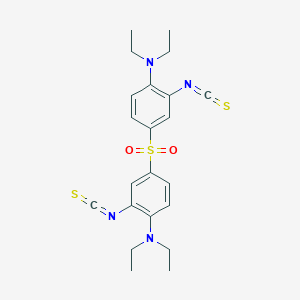

![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
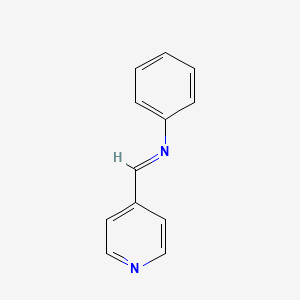
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
